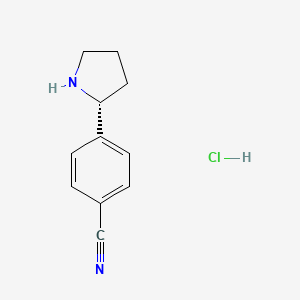

(r)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride

Description

(R)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride is a chiral benzonitrile derivative featuring a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) attached to the para position of the benzonitrile core. Benzonitrile derivatives are widely studied for their electronic properties, metabolic stability, and ability to engage in hydrogen bonding or π-π interactions, making them valuable in drug design and organic electronics .

Properties

IUPAC Name |

4-[(2R)-pyrrolidin-2-yl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11;/h3-6,11,13H,1-2,7H2;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDYEWOFVBQCFS-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Decarboxylation of Proline Derivatives

A method adapted from Darifenacin hydrobromide synthesis involves decarboxylation of hydroxylated pyrrolidine carboxylic acids:

-

Starting material : (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.

-

Decarboxylation : Heated with anhydrous 2-cyclohexen-1-one in cyclohexanol at 140–150°C for 12–18 hours to yield (3R)-pyrrolidin-3-ol.

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | 2-Cyclohexen-1-one, cyclohexanol, 140–150°C | (3R)-pyrrolidin-3-ol | Not reported |

This approach emphasizes solvent selection and temperature control to prevent racemization.

Condensation with Aromatic Nitriles

The benzonitrile group is introduced via nucleophilic aromatic substitution or coupling:

-

Substrate : 4-Bromobenzonitrile or 4-cyanophenylboronic acid.

-

Coupling agent : Palladium catalysts (Suzuki coupling) or phase-transfer catalysts (alkylation).

A modified procedure from patent WO2009125426A2 uses:

-

Solvent : Acetonitrile or propionitrile.

-

Base : Potassium carbonate.

-

Catalyst : Tetra-n-butyl ammonium bromide.

Reaction of (3R)-pyrrolidin-3-ol with 4-bromobenzonitrile at reflux for 5–8 hours yields the coupled product.

Stereochemical Control

Inversion of Configuration

For pyrrolidine derivatives, stereoinversion can be achieved via Mitsunobu reaction:

-

Reagents : Triphenylphosphine, diethyl azodicarboxylate, benzoic acid.

-

Conditions : Toluene, −5°C to 5°C, followed by 25–30°C for 12–15 hours.

This step converts (3R)- to (3S)-isomers in Darifenacin synthesis, suggesting adaptability for configuring the (R)-pyrrolidine center.

Chiral Resolution

If racemic mixtures form, chiral chromatography or diastereomeric salt formation (e.g., with tartaric acid) can isolate the (R)-enantiomer.

Hydrochloride Salt Formation

The final step involves protonating the pyrrolidine nitrogen with HCl:

-

Solvent : Ethanol or methanol.

-

Procedure : Gaseous HCl bubbled into the free base solution, followed by crystallization.

Process Optimization

Yield Enhancement

Chemical Reactions Analysis

Types of Reactions

®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride, each with distinct chemical and physical properties.

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis

(R)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization processes. The compound's reactivity allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in pharmaceuticals and materials science.

Biological Research Applications

Biological Activity and Mechanism of Action

Research indicates that this compound interacts with biological macromolecules, serving as a model compound for studying similar structures in biological systems. Its mechanism of action involves binding to specific molecular targets such as enzymes and receptors, thereby modulating their activity. This property is particularly valuable for understanding drug interactions and designing new therapeutic agents .

Potential Therapeutic Applications

In medicinal chemistry, the compound is being investigated for its pharmacological properties. Preliminary studies suggest that it may exhibit activity against various biological targets, including neurotransmitter receptors associated with mood regulation and cognitive functions. This positions this compound as a candidate for developing treatments for neurological disorders.

Industrial Applications

Material Science

The stability and reactivity of this compound make it an important component in the formulation of specialty chemicals and advanced materials. Its unique properties are exploited in the development of polymers, catalysts, and other materials with specific functionalities.

Case Study 1: Neuropharmacological Effects

A study investigated the compound's interactions with neurotransmitter systems. It was found to modulate receptor activity, indicating potential applications in neuropharmacology. The binding affinity to various receptors is under active investigation to elucidate its role in central nervous system functions .

Case Study 2: Antiviral Properties

Research has highlighted the antiviral activity of this compound, particularly its inhibitory effects on viral proteases critical for viral replication. This suggests potential therapeutic applications against viral infections, warranting further exploration into its efficacy and mechanism of action .

Mechanism of Action

The mechanism of action of ®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares (R)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride with key analogs from the evidence:

*Hypothetical data inferred from structural analogs.

Key Observations:

Core Structure : All compounds share a benzonitrile moiety, which enhances electronic properties and binding affinity in pharmaceuticals .

Nitrogen-Containing Rings :

- The pyrrolidine ring in the target compound is smaller (5-membered) compared to the piperidine (6-membered) in methyl 4-(piperidin-4-yl)benzoate HCl. Smaller rings may improve metabolic stability but reduce conformational flexibility .

- Rilpivirine incorporates a pyrimidine ring, enabling specific interactions with HIV-1 reverse transcriptase .

Substituent Effects: The cyanoethenyl group in rilpivirine contributes to its antiviral activity by enhancing binding to hydrophobic pockets in the target enzyme . Phenoxazine and carbazole groups in OLED-focused derivatives facilitate thermally activated delayed fluorescence (TADF), critical for energy-efficient displays .

Rilpivirine Hydrochloride

- Application: Second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.

- Advantages : High specificity for HIV-1 RT, with a lower dose requirement compared to first-generation NNRTIs .

- Limitations : Reduced efficacy against certain resistant strains .

Piperidine and Pyrrolidine Derivatives

- Methyl 4-(piperidin-4-yl)benzoate HCl (Similarity Score: 1.00 to target compound ):

- Used as intermediates in drug synthesis. Piperidine’s larger ring size may improve solubility but increase steric hindrance compared to pyrrolidine.

OLED Materials

Physicochemical Properties

- Solubility : Rilpivirine hydrochloride’s complex structure limits aqueous solubility, necessitating formulation enhancements . In contrast, simpler analogs like methyl 4-(piperidin-4-yl)benzoate HCl show moderate solubility in polar solvents .

- Thermal Stability : OLED-focused benzonitriles demonstrate high thermal decomposition temperatures (>300°C), essential for device durability .

Biological Activity

(R)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

Compound Overview

- Chemical Structure : The compound features a pyrrolidine ring attached to a benzonitrile moiety, contributing to its unique properties.

- Molecular Formula : C₁₁H₁₃ClN₂

- Molecular Weight : Approximately 208.69 g/mol

- Solubility : The hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for biological studies and pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions modulate various signaling pathways, leading to diverse biological effects. Notably, the compound has been studied for its potential influence on neurotransmitter receptors, which may be relevant for mood regulation and cognitive functions.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Recent studies have shown that derivatives of benzonitrile, including this compound, exhibit potent inhibitory activity against LSD1. This enzyme is implicated in various cancers and epigenetic regulation:

- Selectivity : Compound 21g (a derivative) demonstrated selective inhibition over MAO-A and MAO-B with an IC50 > 25 µM, indicating a favorable selectivity profile .

- Cellular Response : In THP-1 acute myeloid leukemia cells, LSD1 inhibition led to increased expression levels of CD86 after 48 hours in a dose-dependent manner .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Pro-apoptotic Effects : Studies reveal that certain derivatives induce late apoptosis or necrosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For instance, one derivative showed a late apoptosis rate of 82% in A549 cells .

- Cell Cycle Arrest : Compounds derived from this scaffold induced G0/G1 phase arrest in both A549 and MiaPaca-2 cells, suggesting potential utility in cancer therapy .

Data Table: Biological Activity Summary

| Activity | Target/Effect | Findings |

|---|---|---|

| LSD1 Inhibition | Enzyme involved in epigenetic regulation | Potent inhibitors identified; selective activity |

| Pro-apoptotic Effects | Cancer cell lines (A549, HCT116) | Induced late apoptosis/necrosis |

| Cell Cycle Arrest | Cancer cell lines | Induced G0/G1 phase arrest |

Case Study 1: LSD1 Inhibition

In a study focused on developing reversible inhibitors of LSD1, researchers synthesized several derivatives of 4-(pyrrolidin-3-yl)benzonitrile. Among these, compound 21g was highlighted for its strong inhibitory effects on LSD1 while maintaining selectivity against other enzymes like MAO-A and MAO-B. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Study 2: Anticancer Properties

Another investigation assessed the pro-apoptotic effects of various derivatives on cancer cell lines. The study found that certain compounds not only induced apoptosis but also affected cell cycle dynamics significantly. For example, compound 25 demonstrated a high percentage of late apoptosis in A549 cells, indicating its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing (R)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride, and how is stereochemical control achieved?

Methodological Answer: The synthesis typically involves cyclization or substitution reactions to introduce the pyrrolidine ring. For example, reacting 4-aminobenzonitrile with chiral precursors (e.g., L-proline derivatives) under acidic conditions can yield the R-configuration. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. Evidence from similar N-heterocycle syntheses (e.g., cysteamine hydrochloride reactions) suggests optimizing solvents (e.g., EtOH:H₂O mixtures) and temperature to enhance enantiomeric excess .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrrolidine ring conformation and benzonitrile substitution pattern.

- HPLC : Reverse-phase HPLC with UV detection assesses purity, while chiral HPLC (e.g., using amylose-based columns) evaluates enantiomeric excess .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] for C₁₁H₁₃N₂·HCl).

Q. What are the known biological targets or applications of this compound in preclinical research?

Methodological Answer: While direct data is limited, structurally related benzonitrile derivatives (e.g., rilpivirine hydrochloride) target viral enzymes like HIV-1 reverse transcriptase . Researchers should conduct kinase inhibition assays or molecular docking studies to identify potential targets. Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding affinity measurements.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and enantioselectivity of the synthesis?

Methodological Answer:

-

Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to aqueous mixtures .

-

Catalyst Optimization : Chiral Pd catalysts or enzymes (e.g., lipases) can improve enantioselectivity.

-

Table : Yield optimization under varying conditions (hypothetical data based on ):

Catalyst Solvent Temp (°C) Yield (%) ee (%) L-Proline EtOH:H₂O 80 70 85 Pd/(R)-BINAP DMF 100 82 95

Q. What advanced spectroscopic methods can probe intramolecular charge-transfer (ICT) states in this compound?

Methodological Answer:

- Time-Resolved Fluorescence Spectroscopy : Measures ICT dynamics in solvents of varying polarity (e.g., toluene vs. acetonitrile) .

- Transient Absorption Spectroscopy : Identifies excited-state relaxation pathways.

- Solvatochromism Analysis : Correlates emission wavelength shifts with solvent polarity to map ICT behavior .

Q. How does the compound’s stability vary under stress conditions (e.g., heat, light, pH), and what degradation products form?

Methodological Answer:

- Forced Degradation Studies :

- Thermal Stress : Heat at 80°C for 24 hrs; analyze via LC-MS for dehydrocyanation or pyrrolidine ring opening.

- Photolysis : Expose to UV light (λ = 254 nm); monitor benzonitrile conversion to carboxylic acid derivatives.

- Hydrolysis : Test in acidic (pH 1) and basic (pH 13) conditions; HCl may catalyze hydrolysis of the nitrile group to amides .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) or binding modes?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with protein targets (e.g., HIV protease) to predict binding poses.

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .

- MD Simulations : Assess conformational stability of the pyrrolidine ring in biological environments.

Q. What methodologies are used to resolve enantiomeric impurities in bulk batches?

Methodological Answer:

- Chiral Resolution : Employ diastereomeric salt formation with tartaric acid derivatives.

- Preparative Chiral HPLC : Scale-up using columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase .

- Crystallization-Induced Asymmetric Transformation : Promote selective crystallization of the R-enantiomer under controlled conditions.

Data Contradictions and Validation

- Stereochemical Purity : lists enantiomer-specific CAS numbers but lacks yield data. Cross-validate using chiral HPLC and X-ray crystallography .

- Synthetic Yields : reports 65–75% yields for analogous reactions; discrepancies may arise from solvent or catalyst choices. Replicate under standardized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.